2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane
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Overview
Description
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxolane ring substituted with ethoxy and phenylmethoxymethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane typically involves multi-step organic reactions. One common method includes the reaction of ethyl glycolate with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under acidic conditions to form the dioxolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4,5-bis(phenylmethoxy)-1,3-dioxolane
- 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxane
Uniqueness
2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both ethoxy and phenylmethoxymethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O5/c1-2-24-21-25-19(15-22-13-17-9-5-3-6-10-17)20(26-21)16-23-14-18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3 |
InChI Key |
KWFGLUNHRZUJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC(C(O1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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